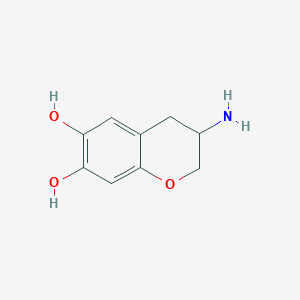
3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol: is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential interactions with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol typically involves palladium-mediated cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the construction of complex organic molecules
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to introduce halogen atoms.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzopyrans.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its potential as a building block in organic synthesis
Biology: In biological research, 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is investigated for its interactions with enzymes and receptors. It has shown potential as a ligand for serotonin receptors, which are involved in mood regulation .
Medicine: The compound’s potential anxiolytic properties make it a candidate for the development of new therapeutic agents for anxiety and depression .
Industry: In the industrial sector, derivatives of this compound are explored for their use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to anxiolytic effects, making it a potential therapeutic agent for anxiety disorders .
Comparación Con Compuestos Similares
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzopyran ring.
Spirobenzopyran analogues: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.
Uniqueness: 3-Amino-3,4-dihydro-2H-1-benzopyran-6,7-diol is unique due to the presence of both amino and hydroxyl groups, which allow for diverse chemical modifications and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90990-80-0 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C9H11NO3/c10-6-1-5-2-7(11)8(12)3-9(5)13-4-6/h2-3,6,11-12H,1,4,10H2 |
Clave InChI |
OVHHRQKKSBBVQF-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC(=C(C=C21)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


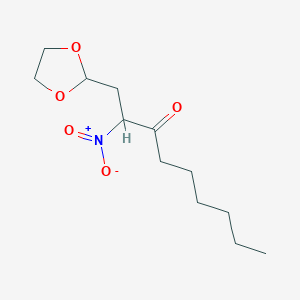
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
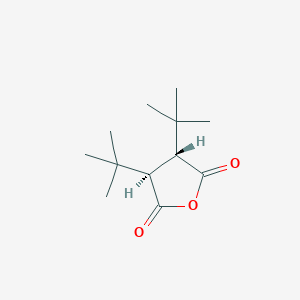


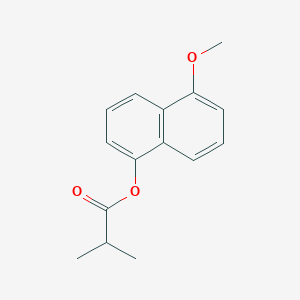
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
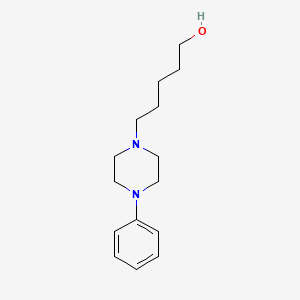
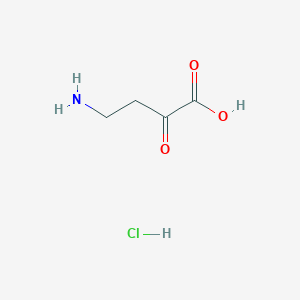
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
